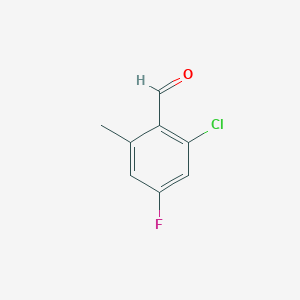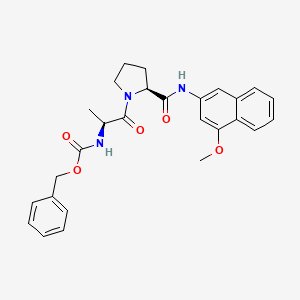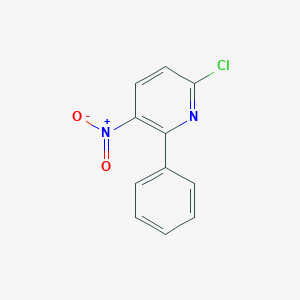
6-Chloro-3-nitro-2-phenylpyridine
Vue d'ensemble
Description
6-Chloro-3-nitro-2-phenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. It has a molecular weight of 234.64 g/mol . The IUPAC name for this compound is 6-chloro-3-nitro-2-phenylpyridine .
Synthesis Analysis
The synthesis of nitropyridines like 6-Chloro-3-nitro-2-phenylpyridine often involves the reaction of pyridines with dinitrogen pentoxide in an organic solvent to yield N-nitropyridinium ion intermediates . These intermediates, when reacted with water, yield 3-nitropyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-nitro-2-phenylpyridine can be represented by the InChI code: 1S/C11H7ClN2O2/c12-10-7-6-9 (14 (15)16)11 (13-10)8-4-2-1-3-5-8/h1-7H . The InChI key for this compound is IGMJZXTVWRCLKZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloro-3-nitro-2-phenylpyridine is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Herbicidal Activity
- Scientific Field : Agriculture / Botany
- Application Summary : Phenylpyridine derivatives have been used in the development of herbicides . These compounds have been designed, synthesized, and identified via NMR and HRMS .
- Methods of Application : The herbicidal activities of these compounds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .
Insecticidal Activity
- Scientific Field : Entomology / Agriculture
- Application Summary : 2-Phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and used as insecticides .
- Methods of Application : These compounds were synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The insecticidal activity of the compounds was analyzed using the leaf dipping method .
- Results : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
Pyridinium Salts
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : Pyridinium salts have been used as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Pyridinium Salts
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
- Results : Pyridinium salts have been used as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-3-nitro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJZXTVWRCLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitro-2-phenylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


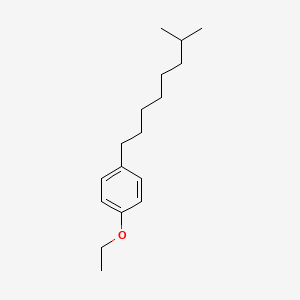
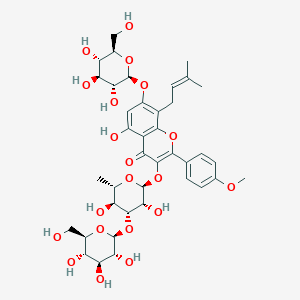
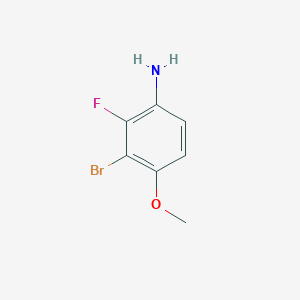
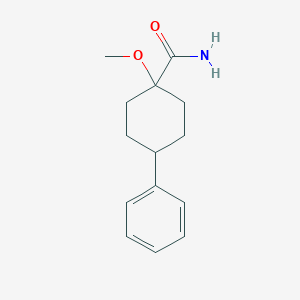
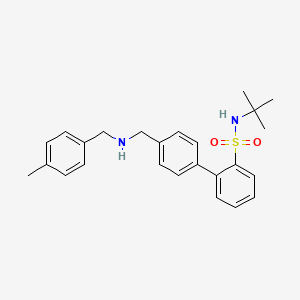
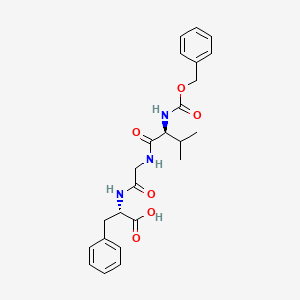
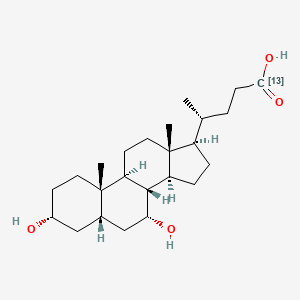
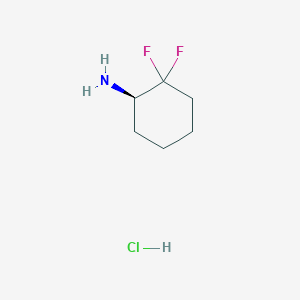
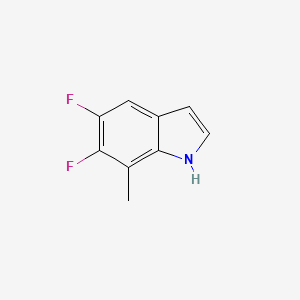
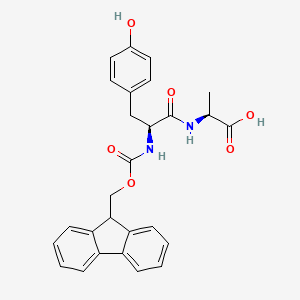
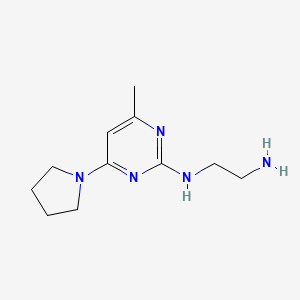
![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)
